
Chromium;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium and yttrium are transition metals that form a variety of compounds with unique properties and applications. Chromium is known for its high corrosion resistance and hardness, while yttrium is valued for its high melting point and ability to form stable oxides. When combined, these elements can create compounds with enhanced properties suitable for various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium and yttrium compounds typically involves high-temperature reactions. One common method is the solid-state reaction, where chromium oxide and yttrium oxide powders are mixed and heated to high temperatures (around 1200-1500°C) in an inert atmosphere to form yttrium chromite (YCrO3) . Another method involves the co-precipitation of chromium and yttrium salts followed by calcination at high temperatures.
Industrial Production Methods
Industrial production of chromium and yttrium compounds often involves the reduction of their respective oxides. For example, yttrium oxide can be reduced with calcium in a vacuum or inert atmosphere to produce yttrium metal, which can then be alloyed with chromium . The resulting alloys are used in various high-temperature applications due to their enhanced mechanical properties.
Análisis De Reacciones Químicas
Types of Reactions
Chromium and yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Chromium can exist in multiple oxidation states, with +3 and +6 being the most common. Yttrium typically forms trivalent ions (Y³⁺).
Common Reagents and Conditions
Oxidation: Chromium compounds can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium (VI) compounds can be reduced to chromium (III) using reducing agents like sulfur dioxide or hydrogen gas.
Major Products Formed
Oxidation: Chromium (VI) oxide (CrO3), yttrium oxide (Y2O3)
Reduction: Chromium (III) chloride (CrCl3), yttrium metal (Y)
Substitution: Various chromium complexes with different ligands
Aplicaciones Científicas De Investigación
Chromium and yttrium compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action for chromium and yttrium compounds varies depending on their application:
Chromium: In biological systems, chromium enhances insulin signaling by affecting downstream effector molecules in the insulin receptor pathway. In industrial applications, chromium compounds act as catalysts by providing active sites for chemical reactions.
Comparación Con Compuestos Similares
Chromium and yttrium compounds can be compared with other transition metal compounds:
Chromium vs. Molybdenum: Both chromium and molybdenum form stable oxides and are used in high-temperature applications.
Yttrium vs. Lanthanides: Yttrium is often compared to lanthanides due to its similar chemical properties.
List of Similar Compounds
- Chromium: Molybdenum, tungsten
- Yttrium: Lanthanum, cerium
Chromium and yttrium compounds offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form stable oxides, high-temperature resistance, and catalytic properties highlight their importance in modern technology.
Propiedades
Número CAS |
115509-67-6 |
|---|---|
Fórmula molecular |
Cr2Y |
Peso molecular |
192.898 g/mol |
Nombre IUPAC |
chromium;yttrium |
InChI |
InChI=1S/2Cr.Y |
Clave InChI |
JTVAGNZBALOSBX-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


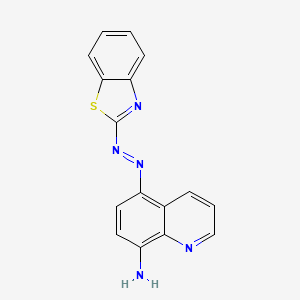
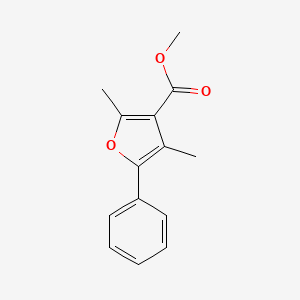
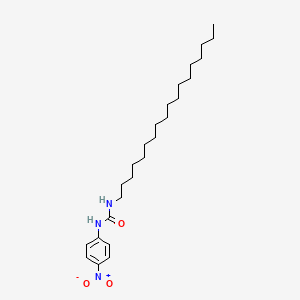
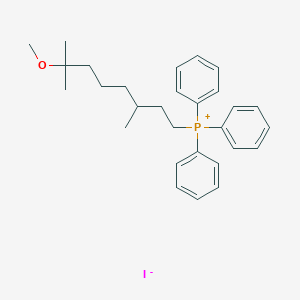
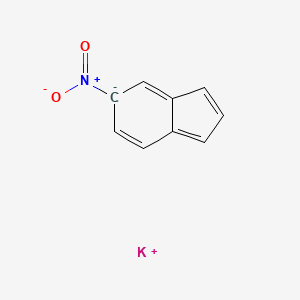
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
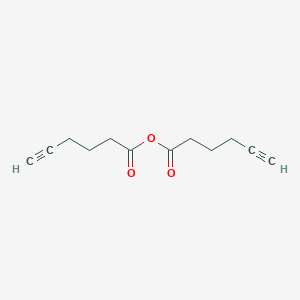
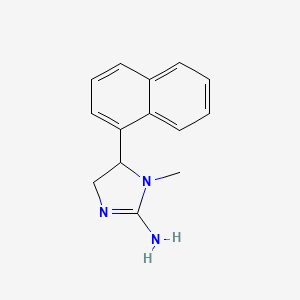
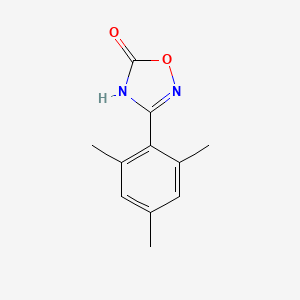

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
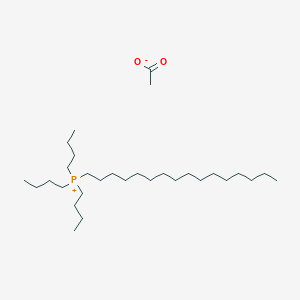
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

